2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 143541-88-2
VCID: VC16833596
InChI: InChI=1S/C13H11N3OS/c1-8-7-16-11(12(14)17)10(15-13(16)18-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,17)
SMILES:
Molecular Formula: C13H11N3OS
Molecular Weight: 257.31 g/mol

2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide

CAS No.: 143541-88-2

Cat. No.: VC16833596

Molecular Formula: C13H11N3OS

Molecular Weight: 257.31 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide - 143541-88-2

Specification

CAS No. 143541-88-2
Molecular Formula C13H11N3OS
Molecular Weight 257.31 g/mol
IUPAC Name 2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide
Standard InChI InChI=1S/C13H11N3OS/c1-8-7-16-11(12(14)17)10(15-13(16)18-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,17)
Standard InChI Key DIWASDVUWOCNAZ-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C(=C(N=C2S1)C3=CC=CC=C3)C(=O)N

Introduction

Structural Characteristics and Nomenclature

The imidazo[2,1-b]thiazole scaffold consists of a five-membered imidazole ring fused to a six-membered thiazole ring, creating a bicyclic system with distinct electronic and steric properties. In 2-methyl-6-phenylimidazo[2,1-b] thiazole-5-carboxamide, substitutions at positions 2, 5, and 6 introduce variability that influences molecular interactions and reactivity. The methyl group at position 2 enhances lipophilicity, while the phenyl ring at position 6 contributes to π-π stacking potential. The carboxamide group at position 5 introduces hydrogen-bonding capabilities, critical for target engagement in biological systems .

The IUPAC name derives from the parent imidazo[2,1-b]thiazole system, with substituents enumerated according to priority rules. Key structural analogs, such as N-(3-chloro-2-methylphenyl)-3-methyl-6-phenylimidazo[2,1-b] thiazole-2-carboxamide (G677-0048), share the core framework but differ in substituent patterns, underscoring the versatility of this chemical class .

Synthetic Methodologies

Core Ring Formation

The imidazo[2,1-b]thiazole nucleus is typically constructed via cyclization reactions. A common approach involves the Hantzsch thiazole synthesis, where α-halo carbonyl compounds react with thioamides or thioureas. For example, iodination of N-allylimidazoline-2-thiones followed by cyclization yields 2,3-dihydroimidazo[2,1-b]thiazoles, as demonstrated by . Adaptation of this method could facilitate the synthesis of the target compound by substituting appropriate precursors.

Functionalization at Position 5

Physicochemical Properties

While experimental data for the exact compound are scarce, properties can be extrapolated from analogs:

PropertyValue (Analog G677-0048 )Estimated for Target Compound
Molecular FormulaC20H16ClN3OSC15H13N3OS
Molecular Weight (g/mol)381.89~291.35
logP (Partition Coeff.)5.335~4.8–5.2
Water Solubility (LogSw)-5.86-5.2 to -5.5
Polar Surface Area (Ų)31.84~35–40

The reduced molecular weight and absence of a chlorine atom in the target compound likely enhance solubility compared to G677-0048, though lipophilicity remains high due to the phenyl and methyl groups .

Computational and Experimental Challenges

Synthetic Complexity

Multi-step syntheses requiring precise control over cyclization and functionalization pose challenges. Side reactions during carboxamide coupling or ring closure can reduce yields, necessitating optimized conditions (e.g., low temperatures, anhydrous solvents) .

Bioavailability Optimization

High logP values (>4) may limit aqueous solubility, complicating formulation. Prodrug strategies or salt formation (e.g., hydrochloride salts as in ) could improve pharmacokinetics .

Future Directions

  • Synthetic Optimization: Streamlining steps via one-pot reactions or catalytic methods.

  • Target Identification: High-throughput screening against cancer cell lines or microbial panels.

  • Structural Modifications: Introducing electron-withdrawing groups to modulate CA affinity or antimicrobial potency.

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